4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide
Description
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide is a chemical compound with the molecular formula C11H15N3O3S It is known for its unique structure, which includes a thiazinan ring and a benzenecarbohydrazide moiety
Properties
IUPAC Name |
4-(1,1-dioxo-1,4-thiazinan-4-yl)benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-13-11(15)9-1-3-10(4-2-9)14-5-7-18(16,17)8-6-14/h1-4H,5-8,12H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBECRQPSPFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCN1C2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide typically involves the reaction of 4-thiomorpholine-1,1-dioxide with benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is heated to a specific temperature, often around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide may involve large-scale batch reactors where the reactants are combined in precise proportions. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxido-4-thiomorpholinyl)benzoic acid
- 2-(1,1-Dioxo-1lambda~6~,4-thiazinan-4-yl)benzenecarbohydrazide
Uniqueness
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide is unique due to its specific combination of a thiazinan ring and a benzenecarbohydrazide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound combines a benzohydrazide moiety with a thiomorpholine ring, which is further characterized by a dioxo functional group. Such structural characteristics may contribute to its biological activities, making it a subject of interest for further research.
The compound's formula is , and it possesses the following key features:
- Dioxo Group : Enhances reactivity and potential interactions with biological targets.
- Thiomorpholine Ring : Known for its pharmacological properties, potentially influencing the compound's bioactivity.
Biological Activities
Preliminary studies indicate that 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide exhibits various biological activities. Compounds with similar structural features have been reported to possess:
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial strains.
- Anti-inflammatory Effects : Indications suggest potential pathways for reducing inflammation.
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines.
Table 1: Comparison of Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(1,1-Dioxo-2-thiazolidin-4-yl)benzohydrazide | Thiazolidine ring instead of thiomorpholine | Antimicrobial properties |
| 5-(2-Hydroxyphenyl)-2H-pyrazole | Pyrazole ring; different heterocyclic structure | Anti-inflammatory effects |
| 3-(2-Methylphenyl)-5-(trifluoromethyl)-2H-pyrazole | Trifluoromethyl substitution; pyrazole structure | Anticancer activity |
The specific mechanisms through which 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide exerts its biological effects are not fully elucidated. However, potential areas of investigation include:
- Enzyme Inhibition : Interaction with enzymes involved in disease pathways.
- Cell Signaling Modulation : Effects on signaling pathways that regulate inflammation and cell proliferation.
Case Studies
While extensive clinical data on 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide is limited, some case studies have explored its analogs:
- Anticancer Studies : Research on similar hydrazide compounds has shown promising results in inhibiting tumor growth in vitro.
- Antimicrobial Trials : Preliminary tests have indicated effectiveness against specific bacterial strains, warranting further exploration.
Future Research Directions
To fully understand the therapeutic potential of 4-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)benzohydrazide, future studies should focus on:
- In Vivo Testing : Evaluating the efficacy and safety in animal models.
- Mechanistic Studies : Elucidating the biochemical pathways involved in its action.
- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure affect biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
